tert-Butyl 7-(aminomethyl)-2,3,4a,5-tetrahydrocyclopenta[b][1,4]oxazine-4(7aH)-carboxylate
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Overview
Description
tert-Butyl 7-(aminomethyl)-2,3,4a,5-tetrahydrocyclopenta[b][1,4]oxazine-4(7aH)-carboxylate is a heterocyclic compound that features a unique structure combining a cyclopentane ring fused with an oxazine ring
Preparation Methods
The synthesis of tert-Butyl 7-(aminomethyl)-2,3,4a,5-tetrahydrocyclopenta[b][1,4]oxazine-4(7aH)-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazine ring: This can be achieved through the reaction of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Cyclization: The intermediate formed in the first step undergoes cyclization to form the oxazine ring.
Introduction of the tert-butyl group: This step involves the protection of the amino group with a tert-butyl group, often using tert-butyl chloroformate in the presence of a base.
Final modifications:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
tert-Butyl 7-(aminomethyl)-2,3,4a,5-tetrahydrocyclopenta[b][1,4]oxazine-4(7aH)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Hydrolysis: The tert-butyl group can be removed through hydrolysis under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 7-(aminomethyl)-2,3,4a,5-tetrahydrocyclopenta[b][1,4]oxazine-4(7aH)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 7-(aminomethyl)-2,3,4a,5-tetrahydrocyclopenta[b][1,4]oxazine-4(7aH)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 7-(aminomethyl)-2,3,4a,5-tetrahydrocyclopenta[b][1,4]oxazine-4(7aH)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate: This compound has a similar oxazine ring structure but differs in the substituents attached to the ring.
6,9-Di-tert-butyl-1,2,3a,4-tetrahydrobenzo[b]oxazolo[3,2-d][1,4]oxazine-7,8-dione: This compound features a benzo-fused oxazine ring and different functional groups.
tert-Butyl (S)-(2-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate: This compound has a similar aminomethyl group but differs in the overall ring structure.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H22N2O3 |
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Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-3,4a,5,7a-tetrahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(16)15-6-7-17-11-9(8-14)4-5-10(11)15/h4,10-11H,5-8,14H2,1-3H3 |
InChI Key |
NTYIHSHJYHJGGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CC=C2CN |
Origin of Product |
United States |
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